Lobeglitazone

Description

This compound is an antidiabetic medication from the thiazolidinedione class of drugs. It primarily functions as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By activating PPAR-gamma and promoting the binding of insulin at fat cells, this compound thereby has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, this compound is a pure PPAR-alpha agonist. this compound was approved by the Ministry of Food and Drug Safety (South Korea) in 2013, and is being monitored by postmarketing surveillance until 2019. This compound is not approved for use by either the Food and Drug Administration (USA), Health Canada, or by the European Medicines Agency for use in the management of diabetes.

This compound is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Besides its activation of peroxisome proliferator-activated receptor (PPAR) gamma, this compound is also a potent agonist for PPARalpha.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

putative antidiabetic agent for type 2 diabetes; structure in first source

Propriétés

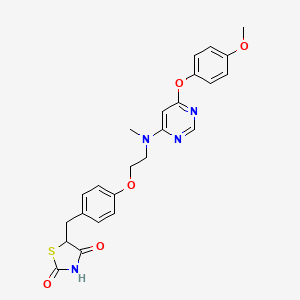

IUPAC Name |

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHXEZSCHQVSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607723-33-1 | |

| Record name | Lobeglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607723-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobeglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobeglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOBEGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lobeglitazone's Mechanism of Action in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobeglitazone, a novel thiazolidinedione (TZD) class antidiabetic agent, primarily exerts its therapeutic effects by targeting adipocytes and modulating their metabolic and endocrine functions. As a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, this compound plays a crucial role in improving insulin sensitivity and regulating glucose and lipid homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound acts on adipocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: PPARγ Activation

This compound's primary mechanism of action in adipocytes is its high-affinity binding to and activation of PPARγ, a nuclear receptor that functions as a master regulator of adipogenesis and lipid metabolism.[1][2] Structural analyses have revealed that this compound's thiazolidinedione head group interacts with the canonical ligand-binding pocket of PPARγ, while its unique p-methoxyphenoxy group forms additional hydrophobic contacts, contributing to its enhanced binding affinity and potency compared to other TZDs like rosiglitazone and pioglitazone.[2][3]

The activation of PPARγ by this compound leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data on PPARγ Activation

| Parameter | Value | Reference |

| EC50 for PPARγ | 0.1374 µM | [4] |

| EC50 for PPARα | 546.3 nM | [5] |

| Binding Affinity vs. Rosiglitazone & Pioglitazone | ~12 times higher | [3] |

Key Effects of this compound on Adipocytes

Adipogenesis and Adipose Tissue Remodeling

This compound promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[4] This process involves the upregulation of key adipogenic transcription factors and markers. By inducing the formation of smaller, more insulin-sensitive adipocytes, this compound contributes to the remodeling of adipose tissue, which is associated with improved metabolic health.[1][4]

Enhanced Insulin Signaling and Glucose Uptake

A critical function of this compound in adipocytes is the enhancement of insulin signaling. By activating PPARγ, this compound upregulates the expression of genes involved in the insulin signaling cascade, most notably Glucose Transporter Type 4 (GLUT4).[6] Increased GLUT4 expression and its translocation to the plasma membrane facilitate greater glucose uptake into adipocytes, thereby lowering blood glucose levels.[4]

Modulation of Lipid Metabolism

This compound significantly influences lipid metabolism in adipocytes. It enhances the expression of genes involved in fatty acid uptake and storage, such as CD36 and adipocyte protein 2 (aP2).[4] This leads to increased lipid accumulation within adipocytes and a reduction in circulating free fatty acids and triglycerides.

Quantitative Data on Lipid Profile Modulation

| Parameter | Reduction with this compound | Reference |

| Plasma Triglyceride (TG) | 77% (in ZDF rats) | [4] |

| Free Fatty Acid (FFA) | 98% (in ZDF rats) | [4] |

Anti-inflammatory Effects

Chronic low-grade inflammation in adipose tissue is a hallmark of insulin resistance. This compound exhibits anti-inflammatory properties in adipocytes by downregulating the expression of pro-inflammatory cytokines. While direct quantitative data on the reduction of specific cytokines in adipocytes by this compound is still emerging, studies on macrophages, which are closely associated with adipocytes in adipose tissue, have shown significant reductions in inflammatory markers.[4][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Adipocytes

References

- 1. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Exerts Anti-Inflammatory Effect in Lipopolysaccharide-Induced Bone-Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Exerts Anti-Inflammatory Effect in Lipopolysaccharide-Induced Bone-Marrow Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobeglitazone: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobeglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity, making it an effective therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of PPARγ.[1][2] PPARγ is highly expressed in adipose tissue, where it functions as a master regulator of adipogenesis and lipid storage.[1] Upon binding to its ligand, this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARγ by this compound leads to a cascade of downstream effects that collectively improve insulin sensitivity:

-

Enhanced Insulin Signaling: this compound upregulates the expression of key proteins involved in the insulin signaling pathway, including glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[3]

-

Adipocyte Differentiation and Lipid Metabolism: It promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This leads to the sequestration of free fatty acids from the circulation into adipose tissue, thereby reducing lipotoxicity in other organs like the liver and muscle.

-

Modulation of Adipokines: this compound increases the production and secretion of adiponectin, an adipokine known to enhance insulin sensitivity and have anti-inflammatory properties.

-

Anti-inflammatory Effects: PPARγ activation by this compound has been shown to suppress the production of pro-inflammatory cytokines in macrophages and other cell types.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its in vitro activity and clinical efficacy.

Table 1: In Vitro Activity of this compound and Comparators

| Compound | PPARγ EC50 (µM) | PPARα EC50 (µM) | PPARγ Binding Affinity (vs. Rosiglitazone/Pioglitazone) |

| This compound | 0.1374[4] | 546.3[5] | ~12-fold higher[6][7] |

| Rosiglitazone | 0.1076[4] | - | - |

| Pioglitazone | 0.5492[4] | - | - |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Summary of Clinical Efficacy of this compound (0.5 mg/day) in Patients with Type 2 Diabetes

| Parameter | Baseline (Mean ± SD) | Change from Baseline (Mean) | Placebo-Adjusted Mean Difference | Reference |

| HbA1c (%) | 7.85 ± 0.89 | -0.44% | -0.6% | [4] |

| Fasting Plasma Glucose (mg/dL) | - | -20.65 mg/dL | -18.85 mg/dL | [4] |

| Triglycerides (mg/dL) | - | Significant Reduction | Significant | [4] |

| HDL-C (mg/dL) | - | Significant Increase | Significant | [4] |

| Small Dense LDL-C | - | Significant Reduction | Significant | [4] |

Data from a 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

PPARγ Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: A radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone) is incubated with the PPARγ LBD. The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Materials:

-

Recombinant human PPARγ LBD

-

Radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone)

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (this compound).

-

In a microplate, add the assay buffer, a fixed concentration of the radiolabeled PPARγ ligand, and the diluted test compound.

-

Add the recombinant human PPARγ LBD to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled PPARγ agonist.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

Principle: Cells are co-transfected with two plasmids: an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. When an agonist like this compound binds to and activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of the luciferase reporter gene. The resulting luciferase activity is proportional to the transcriptional activity of PPARγ.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

PPARγ expression vector

-

PPRE-luciferase reporter vector

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

After transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound) or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the firefly luciferase activity (and Renilla luciferase activity if used for normalization) using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the control (e.g., Renilla luciferase activity or total protein concentration).

-

Plot the fold induction of luciferase activity against the logarithm of the test compound concentration and determine the EC50 value.

In Vivo Efficacy Study in a Diabetic Animal Model (db/db mice)

This protocol describes a typical in vivo study to evaluate the anti-diabetic effects of this compound in a genetically diabetic mouse model.

Animals:

-

Male C57BL/KsJ-db/db mice (genetically diabetic and obese)

-

Age-matched male C57BL/KsJ-db/+ mice (lean, non-diabetic controls)

Experimental Design:

-

Acclimatize the animals for at least one week before the start of the experiment.

-

Divide the db/db mice into two groups: a vehicle control group and a this compound-treated group.

-

Administer this compound (e.g., 1 mg/kg/day) or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily for a specified duration (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly throughout the study.

-

At the end of the treatment period, perform the following assessments:

-

Fasting Blood Glucose and Insulin: Measure blood glucose and plasma insulin levels after an overnight fast.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose solution orally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose tolerance.

-

Insulin Tolerance Test (ITT): Administer insulin intraperitoneally and measure blood glucose levels at various time points to assess insulin sensitivity.

-

Plasma Lipid Profile: Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C.

-

-

At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis, such as gene expression analysis (e.g., for GLUT4, adiponectin).

Signaling Pathways and Workflows

PPARγ Signaling Pathway

The following diagram illustrates the core signaling pathway of PPARγ activation by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 7. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Lobeglitazone in db/db Mice: A Technical Whitepaper

This document provides a comprehensive technical overview of preclinical studies investigating the effects of lobeglitazone, a novel thiazolidinedione (TZD), in the db/db mouse model of type 2 diabetes. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights based on published literature.

Introduction

This compound is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Like other TZDs, its primary mechanism involves improving insulin sensitivity.[3] The db/db mouse is a widely utilized genetic model of obesity, insulin resistance, and T2DM, characterized by a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and subsequent hyperglycemia.[3][4] This makes it an appropriate model for evaluating the preclinical efficacy of insulin-sensitizing agents like this compound. This guide synthesizes findings from key studies to provide a detailed look at this compound's effects on glucose and lipid metabolism, pancreatic β-cell function, adipose tissue remodeling, and related signaling pathways in this model.

Core Mechanism of Action

This compound functions as a ligand-activated transcription factor by binding to and activating PPARγ, a nuclear receptor highly expressed in adipose tissue.[1][3] This activation modulates the expression of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[1] this compound exhibits a high affinity for PPARγ, with studies indicating a 12-fold higher affinity compared to rosiglitazone and pioglitazone.[1] A key outcome of PPARγ activation is the enhanced expression of glucose transporter 4 (GLUT4), which facilitates glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, thereby improving insulin sensitivity and lowering blood glucose levels.[1][3]

Experimental Protocols

The methodologies described below are synthesized from multiple preclinical studies conducted on db/db mice.

Animal Models and Husbandry

-

Strain: Male C57BL/6J-LepRdb/LepRdb (db/db) mice are predominantly used.[1][5]

-

Age at Study Initiation: Studies typically commence when mice are between 7 and 8 weeks of age, a period when severe hyperglycemia and insulin resistance are well-established.[6]

-

Housing: Animals are housed in a temperature-controlled environment (23 ± 2°C) with a 12-hour light/dark cycle and provided ad libitum access to standard chow and water.[7]

Dosing and Administration

-

Vehicle Control: The control group typically receives a vehicle such as 0.5% sodium carboxymethylcellulose (Na-CMC).[8]

-

This compound Dosing:

-

General Workflow:

Metabolic Assessments

-

Glucose Homeostasis: Blood glucose levels are monitored regularly. Insulin tolerance tests (ITT) and glucose tolerance tests (GTT) are performed to assess insulin sensitivity and glucose disposal.

-

Serum Analysis: Blood samples are collected to measure levels of insulin, triglycerides (TG), total cholesterol, high-density lipoprotein (HDL-C), and free fatty acids (FFAs).[10]

Histological and Molecular Analyses

-

Pancreatic Islets: Pancreata are excised, fixed, and stained (e.g., with hematoxylin and eosin or for insulin) to evaluate islet size, β-cell mass, and proliferation.[5] Markers of endoplasmic reticulum (ER) stress are also assessed.[1][5]

-

Adipose Tissue:

-

Flow Cytometry: Stromal vascular fraction is isolated from epididymal adipose tissue to quantify macrophage populations. Staining for CD11c (M1 marker) and CD206 (M2 marker) is used to determine the M1/M2 macrophage ratio.[6][9]

-

Imaging: 18F-fluoro-2-deoxy-D-glucose positron emission tomography combined with computed tomography (18F-FDG-PET/CT) is used to visualize and assess the mass of interscapular brown adipose tissue (BAT).[6][9]

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of genes related to adipogenesis, inflammation, and thermogenesis (e.g., UCP-1).[6]

-

-

Hepatic Tissue: Livers are analyzed for lipid accumulation (hepatic steatosis) via histological staining. Gene and protein expression related to lipogenesis (e.g., SREBP-1c, FAS, SCD-1) and fatty acid oxidation (e.g., PPARα) are quantified.[7][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in db/db mice.

Table 1: Effects on Metabolic Parameters

| Parameter | Vehicle-Treated (Control) | This compound-Treated | Duration | Finding | Reference |

|---|---|---|---|---|---|

| Blood Glucose | Significantly Elevated | Significantly Decreased | 4-20 weeks | Improved glycemic control. | [1][5][6] |

| Insulin Sensitivity | Impaired | Enhanced | 20 weeks | Potent insulin sensitizer. | [6] |

| Triglycerides (TG) | Elevated | Significantly Reduced by ~65% | 14 weeks | Improved lipid profile. | [12] |

| Body Weight | Increased | Increased | 20 weeks | Whole-body weight increased. |[6][9] |

Table 2: Effects on Adipose and Pancreatic Tissues

| Parameter | Vehicle-Treated (Control) | This compound-Treated | Duration | Finding | Reference |

|---|---|---|---|---|---|

| Epididymal AT Weight | Increased | Significantly Decreased | 20 weeks | Redistribution of fat. | [6][9] |

| Subcutaneous AT Weight | N/A | Increased | 20 weeks | Promotes subcutaneous fat storage. | [6][9] |

| Adipocyte Size (Epididymal) | Large Adipocytes | Increased number of small adipocytes | 20 weeks | Remodeling of white adipose tissue. | [6][9] |

| M1/M2 Macrophage Ratio | Elevated | Decreased | 20 weeks | Ameliorated inflammation. | [6][9][13] |

| Pancreatic β-cell Mass | Reduced | Increased and Preserved | 4 weeks | Beneficial effects on β-cell survival. | [5] |

| ER Stress Markers (Pancreas) | Increased | Significantly Decreased | 4 weeks | Reduced hyperglycemia-induced stress. |[1][5] |

Key Findings and Mechanistic Pathways

Adipose Tissue Remodeling and Anti-inflammatory Effects

A crucial finding is that long-term this compound treatment beneficially remodels white adipose tissue (WAT).[6][13] It induces an increase in the number of small, insulin-sensitive adipocytes and reduces the weight of visceral (epididymal) adipose tissue while increasing subcutaneous depots.[6][9] This is significant because visceral adiposity is strongly linked to inflammation and insulin resistance.

Mechanistically, this compound ameliorates inflammation within adipose tissue by altering macrophage polarization.[6] In the obese state, adipose tissue is infiltrated by pro-inflammatory M1 macrophages. This compound treatment promotes a shift towards the anti-inflammatory M2 phenotype, resulting in a decreased M1-to-M2 ratio.[6][9][13] This shift reduces the secretion of inflammatory cytokines and contributes to improved systemic insulin sensitivity.

Induction of Brown and Beige Adipose Tissue

This compound promotes the development of brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT) into beige adipocytes.[6][13] In treated db/db mice, the mass of interscapular BAT was significantly greater.[6][9] Furthermore, beige-specific gene expression and mitochondrial numbers were upregulated in WAT.[6][9] This process is driven by upregulating interferon regulatory factor-4 (IRF4), a key transcriptional regulator of thermogenesis.[6][13] The promotion of these thermogenic adipocytes can increase energy expenditure, contributing to improved metabolic health.

Protection of Pancreatic β-Cells

In db/db mice, chronic hyperglycemia leads to ER stress, β-cell apoptosis, and eventual β-cell failure. This compound demonstrates protective effects on pancreatic β-cells.[5] Studies show that treatment increases islet size, β-cell mass, and cell proliferation while decreasing collagen deposition around the islets.[5] It significantly reduces the expression of ER stress markers induced by high glucose and improves glucose-stimulated insulin secretion (GSIS).[1][5] These findings suggest that this compound helps preserve β-cell function and survival in the face of metabolic stress.[5][10]

Attenuation of Hepatic Steatosis via mTORC1 Inhibition

While some TZDs can exacerbate weight gain, this compound has shown beneficial effects on non-alcoholic fatty liver disease (NAFLD).[11] In models of diet-induced obesity, this compound attenuates hepatic steatosis by inhibiting hepatic lipogenesis.[7][11] A key mechanism involves the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[7] this compound reduces the phosphorylation of Akt, which in turn downregulates mTORC1 activity.[7] This leads to reduced expression of lipogenic transcription factors like SREBP-1c and downregulates genes involved in fatty acid synthesis (e.g., FAS, SCD-1).[7] Concurrently, it upregulates PPARα, which promotes fatty acid β-oxidation.[7] This dual action on lipid synthesis and breakdown helps to reduce lipid accumulation in the liver.

Conclusion

Preclinical studies in db/db mice robustly demonstrate that this compound is a potent insulin-sensitizing agent with multifaceted therapeutic effects. It significantly improves glycemic control, enhances insulin sensitivity, and preserves pancreatic β-cell function.[5][6] Beyond its primary effects on glucose metabolism, this compound beneficially remodels adipose tissue by reducing visceral fat, promoting smaller adipocytes, and exerting potent anti-inflammatory effects through the modulation of macrophage polarization.[6][13] Furthermore, its ability to induce brown and beige adipocyte development and attenuate hepatic steatosis via mTORC1 inhibition highlights its broad metabolic benefits.[6][7] These comprehensive findings underscore the therapeutic potential of this compound for managing type 2 diabetes and its associated comorbidities.

References

- 1. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]

- 4. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The direct effect of this compound, a new thiazolidinedione, on pancreatic beta cells: A comparison with other thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.skku.edu [pure.skku.edu]

- 10. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

discovery and development of lobeglitazone

An In-depth Technical Guide to the Discovery and Development of Lobeglitazone

Introduction

This compound is a novel, potent oral antidiabetic agent belonging to the thiazolidinedione (TZD) class of drugs. Developed by Chong Kun Dang Pharmaceutical Corporation in South Korea, it was engineered to be a highly selective and effective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. TZDs are a critical class of drugs that primarily target insulin resistance, a core pathophysiological defect in type 2 diabetes mellitus (T2DM)[1]. While earlier TZDs like rosiglitazone and pioglitazone demonstrated significant glycemic efficacy, their use has been tempered by concerns over side effects[1][2]. This compound was developed to provide a potent insulin-sensitizing effect with a favorable safety profile, meeting the demand for a more refined TZD therapy[1]. It gained approval from South Korea's Ministry of Food and Drug Safety in 2013 and is also approved in countries like India for the management of T2DM[2][3]. This guide provides a detailed overview of its discovery, mechanism of action, and preclinical and clinical development.

Discovery and Synthesis

The development of this compound was a strategic effort to enhance the therapeutic profile of existing TZDs. Its chemical structure was derived from rosiglitazone by introducing a p-methoxyphenoxy group at the fourth position of the pyrimidine ring[2]. This specific modification is crucial for its enhanced binding affinity to PPARγ[2]. The IUPAC name for this compound is 5-[4-(2-{[6-(4-Methoxy-phenoxy)-pyrimidine-4-yl]-methyl amino}-ethoxy)-benzyl]-thiazolidine-2,4-dione hydro sulfuric acid, with a molecular formula of C24H24N4O5S[2].

For large-scale production, an efficient, five-step synthetic route was developed, which improved the overall yield from 17% in the original medicinal chemistry route to 52%. This scalable process, suitable for Good Manufacturing Practice (GMP), involves the regioselective 1,4-reduction of a benzylidene-2,4-thiazolidinedione intermediate and has enabled the production of this compound sulfate in kilogram quantities with high purity (98.5%) for clinical use[4].

Mechanism of Action

PPARγ Agonism and Gene Regulation

This compound functions as a potent and selective agonist for PPARγ, a nuclear receptor that is a master regulator of glucose and lipid metabolism[5]. The activation of PPARγ is the central mechanism for the insulin-sensitizing effects of all TZD drugs[2]. Upon binding by this compound, PPARγ undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter regions of target genes, modulating their transcription[5][6][7]. This process ultimately leads to improved insulin sensitivity, particularly in adipose tissue, skeletal muscle, and the liver[6][8].

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H24N4O5S | CID 9826451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 6. Structures of PPARγ complexed with this compound and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Lobeglitazone's Pivotal Role in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeglitazone, a novel thiazolidinedione (TZD) class antidiabetic agent, exerts its therapeutic effects primarily through the potent activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound drives the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. We will delve into the core signaling pathways, present quantitative data on the modulation of key adipogenic markers, and provide detailed experimental protocols for the in vitro assessment of this compound's effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction

Adipocyte differentiation, or adipogenesis, is a complex and highly regulated process by which undifferentiated precursor cells, known as preadipocytes, develop into mature, lipid-laden adipocytes. This process is fundamental for maintaining metabolic homeostasis, and its dysregulation is a hallmark of obesity and type 2 diabetes. This compound, as a potent PPARγ agonist, plays a significant role in modulating this process, thereby improving insulin sensitivity and glucose metabolism. Understanding the intricate molecular events orchestrated by this compound in adipocytes is crucial for harnessing its full therapeutic potential and for the development of next-generation metabolic drugs.

The Core Mechanism: PPARγ Activation

The primary mechanism of action for this compound in adipocyte differentiation is its high-affinity binding to and activation of PPARγ.[1] PPARγ is a nuclear receptor that, upon activation by a ligand such as this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

The activation of PPARγ by this compound triggers a cascade of gene expression that is essential for the adipogenic program. This includes the upregulation of genes involved in lipid uptake, triglyceride synthesis, and insulin signaling.

Signaling Pathway

Quantitative Effects on Adipogenic Markers

| Marker | Type | Expected Change with this compound | Function in Adipogenesis |

| PPARγ | Gene/Protein | ↑ | Master regulator of adipogenesis. |

| C/EBPα | Gene/Protein | ↑ | Transcription factor, works synergistically with PPARγ. |

| aP2 (FABP4) | Gene/Protein | ↑ | Fatty acid binding protein, involved in lipid transport. |

| CD36 | Gene/Protein | ↑ | Fatty acid translocase, facilitates fatty acid uptake. |

| Adiponectin | Gene/Protein | ↑ | Adipokine, enhances insulin sensitivity. |

| GLUT4 | Gene/Protein | ↑ | Glucose transporter, responsible for insulin-stimulated glucose uptake. |

| Lipid Droplets | Cellular Feature | ↑ | Site of triglyceride storage. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in adipocyte differentiation, primarily using the 3T3-L1 preadipocyte cell line as a model system.

In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol outlines the steps to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes in the presence of this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

Insulin solution (10 mg/mL)

-

Dexamethasone (10 mM stock)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin at a density that allows them to reach confluence.

-

Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO2, changing the medium every 2 days until the cells are 100% confluent.

-

Contact Inhibition: Maintain the confluent cells for an additional 2 days to ensure growth arrest.

-

Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin) containing the desired concentration of this compound or vehicle (DMSO). A typical concentration range for this compound can be determined by dose-response studies, often in the nanomolar to low micromolar range.

-

Induction (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin) containing this compound or vehicle.

-

Maturation (Day 4 onwards): From day 4, replace the medium every 2 days with maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) containing this compound or vehicle.

-

Analysis: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 7-10 and can be used for subsequent analyses.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in culture plates

-

PBS

-

10% Formalin

-

Oil Red O stock solution (0.5 g in 100 mL isopropanol)

-

60% Isopropanol

-

Distilled water

-

Isopropanol (100%) for elution

-

Spectrophotometer

Procedure:

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

-

Washing: Wash the fixed cells with distilled water.

-

Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes. Remove the isopropanol.

-

Staining: Prepare a fresh working solution of Oil Red O (6 parts stock solution to 4 parts distilled water, filtered). Add the working solution to each well and incubate for 10-20 minutes at room temperature.

-

Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets under a microscope.

-

Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well to elute the stain from the lipid droplets. Measure the absorbance of the eluate at a wavelength of 510 nm using a spectrophotometer.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative expression levels of adipogenic marker genes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., PPARγ, C/EBPα, aP2) and a housekeeping gene (e.g., GAPDH, β-actin)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, SYBR Green master mix, and nuclease-free water.

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Western Blotting

Western blotting is used to detect and quantify the protein levels of adipogenic markers.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., PPARγ, GLUT4, Adiponectin) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the target protein expression to the loading control.

Involvement of Other Signaling Pathways

While the PPARγ pathway is central, evidence from studies on other TZDs, such as rosiglitazone, suggests that this compound may also influence other signaling pathways that are important for adipogenesis, including the MAPK and PI3K/Akt pathways.[2] These pathways are known to be involved in the early stages of adipocyte differentiation, including mitotic clonal expansion. It is plausible that this compound, through its activation of PPARγ, cross-talks with these pathways to fine-tune the adipogenic process. Further research is needed to fully elucidate the direct effects of this compound on these pathways in the context of adipocyte differentiation.

Conclusion

This compound is a potent inducer of adipocyte differentiation, primarily through its activation of the PPARγ signaling pathway. This leads to the upregulation of a suite of genes responsible for establishing the mature adipocyte phenotype, characterized by lipid accumulation and enhanced insulin sensitivity. The experimental protocols detailed in this guide provide a robust framework for investigating the adipogenic effects of this compound in a laboratory setting. A deeper understanding of the molecular mechanisms of this compound will be instrumental in optimizing its therapeutic use and in the discovery of novel treatments for metabolic diseases.

References

The Impact of Lobeglitazone on Gene Expression in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of lobeglitazone, a thiazolidinedione-class drug, on gene expression within hepatocytes. The document synthesizes current research to offer a detailed overview of its mechanism of action, impact on key metabolic and inflammatory pathways, and the experimental methodologies used to elucidate these effects.

Introduction to this compound

This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear hormone receptor that is a master regulator of glucose and lipid metabolism.[1][2][3] As a member of the thiazolidinedione (TZD) class of drugs, it functions primarily as an insulin sensitizer.[1][2] While its primary therapeutic application is in the management of type 2 diabetes mellitus (T2DM), extensive research has highlighted its potential for treating non-alcoholic fatty liver disease (NAFLD) due to its significant effects on hepatic gene expression.[4][5][6][7][8][9]

This compound's mechanism involves binding to and activating PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR).[2] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This guide will explore the specific genes and pathways in hepatocytes that are affected by this interaction.

Quantitative Data on Hepatic Gene Expression

The administration of this compound induces significant changes in the expression of genes involved in several key cellular processes in hepatocytes. The following tables summarize the quantitative impact on genes related to lipid metabolism, glucose metabolism, inflammation, and fibrosis.

Table 1: Impact of this compound on Genes Related to Lipid Metabolism in Hepatocytes

| Metabolic Process | Gene | Effect on Expression | Reference |

| De Novo Lipogenesis | Sterol regulatory element-binding protein 1 (Srebp1) | Downregulated | [10] |

| Sterol regulatory element-binding protein 2 (Srebp2) | Downregulated | [10] | |

| Cholesterol Biosynthesis | Genes associated with cholesterol biosynthesis | Downregulated | [4][6][10] |

| Lipid Droplet Development | Genes associated with lipid droplet development | Downregulated | [4][6][10] |

| Fatty Acid β-Oxidation | Peroxisome proliferator-activated receptor alpha (PPARα) | Upregulated | [5][10] |

| Acyl-CoA oxidase 1 (Acox1) | Upregulated | [10] | |

| Carnitine palmitoyltransferase 1 (CPT-1) | Upregulated | [5] | |

| Fatty Acid ω-Oxidation | Cytochrome P450 4A10 (Cyp4a10) | Downregulated | [5] |

| Cytochrome P450 4A14 (Cyp4a14) | Downregulated | [5] |

Table 2: Impact of this compound on Genes Related to Glucose Metabolism in Hepatocytes

| Metabolic Process | Gene | Effect on Expression | Reference |

| Gluconeogenesis | Genes associated with hepatic gluconeogenesis | Downregulated | [4][6][7] |

| Glucose Transport | Glucose transporter 4 (GLUT4) | Upregulated | [11][12][13] |

Table 3: Impact of this compound on Genes Related to Inflammation and Fibrosis in Hepatocytes

| Pathway | Gene/Protein | Effect on Expression/Activation | Reference |

| NLRP3 Inflammasome | NLRP3 | Downregulated | [14][15][16] |

| ASC | Downregulated | [16] | |

| Cleaved caspase 1 | Downregulated | [16] | |

| Pro-inflammatory Cytokines | Interleukin-1β (IL-1β) | Downregulated | [15][16] |

| Interleukin-6 (IL-6) | Downregulated | [16] | |

| Tumor necrosis factor-α (TNF-α) | Downregulated | [16] | |

| Inducible nitric oxide synthase (iNOS) | Downregulated | [16] | |

| Fibrosis | Transforming growth factor-β (TGF-β) | Downregulated | [14][15] |

| Connective tissue growth factor (CTGF) | Downregulated | [14][15] |

Table 4: Impact of this compound on Other Key Regulatory Pathways in Hepatocytes

| Pathway | Gene/Protein | Effect on Expression/Activation | Reference |

| mTORC1 Signaling | Phosphorylated Akt | Downregulated | [5][17] |

| Phosphorylated mTOR | Downregulated | [5] | |

| Phosphorylated S6 | Downregulated | [17] | |

| Phosphorylated p70S6K | Downregulated | [17] | |

| Phosphorylated 4EBP1 | Downregulated | [17] | |

| PPAR Regulation | PPARγ phosphorylation (at Serine 273) | Downregulated | [4][6][10] |

| Peroxisome proliferator-activated receptor alpha (PPARα) | Upregulated | [5][10] |

Experimental Protocols

The data presented above were generated using established and rigorous experimental models and analytical techniques designed to investigate the effects of pharmacological compounds on hepatocytes.

In Vivo Animal Models

-

Model: The most common model is the high-fat diet (HFD)-induced obese mouse, which develops key features of NAFLD, including hepatic steatosis and insulin resistance.[4][7][10][11]

-

Protocol:

-

Mice (e.g., C57BL/6J strain) are fed an HFD (typically 45-60% kcal from fat) for a period of several weeks (e.g., 12-15 weeks) to induce the disease phenotype.[4][11]

-

A cohort of HFD-fed mice is then treated with this compound, administered orally, for a subsequent period (e.g., 4-9 weeks).[4][6][11]

-

Control groups include mice on a normal chow diet and untreated HFD-fed mice.

-

At the end of the treatment period, liver and blood samples are collected for analysis.

-

In Vitro Cell Culture Models

-

Model: Primary rat hepatocytes are used to study the direct effects of this compound on liver cells, independent of systemic metabolic changes.[5]

-

Protocol:

-

Hepatocytes are isolated from rats and cultured.

-

Cells are treated with various stimuli to mimic specific conditions, such as insulin to induce mTORC1 signaling or lipopolysaccharide (LPS) to trigger an inflammatory response.[5][14][15]

-

Cells are co-treated with or without this compound.

-

Cell lysates and culture media are collected for molecular and biochemical analysis.

-

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): This technique is broadly used to quantify the mRNA expression levels of target genes in liver tissue or isolated hepatocytes.[5]

-

Western Blotting: This method is employed to measure the protein levels of target genes, including the phosphorylation status of signaling proteins like Akt and mTOR, which indicates their activation state.[10][13]

Histological and Metabolomic Analysis

-

Histology: Liver tissue sections are stained with Hematoxylin and Eosin (H&E) or Nile Red to visualize and quantify lipid droplet accumulation, a hallmark of hepatic steatosis.[11]

-

Metabolomics: Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are used for metabolomic fingerprinting to identify and quantify changes in hepatic and serum metabolites following this compound treatment.[11]

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.

Conclusion

This compound exerts a multi-faceted impact on hepatic gene expression, leading to beneficial effects on lipid and glucose metabolism while simultaneously suppressing inflammatory and fibrotic pathways. By activating PPARγ, it orchestrates a transcriptional program that reduces lipogenesis and gluconeogenesis, and enhances fatty acid oxidation.[4][6][7][10] Furthermore, its ability to inhibit the mTORC1 and NLRP3 inflammasome pathways highlights mechanisms that extend beyond its primary role as a PPARγ agonist.[5][14][15] These findings, supported by robust preclinical data, underscore the therapeutic potential of this compound for metabolic liver diseases such as NAFLD and provide a strong rationale for its continued investigation in clinical settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. Structures of PPARγ complexed with this compound and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Novel Thiazolidinedione, Improves Non-Alcoholic Fatty Liver Disease in Type 2 Diabetes: Its Efficacy and Predictive Factors Related to Responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a Novel Thiazolidinedione, Improves Non-Alcoholic Fatty Liver Disease in Type 2 Diabetes: Its Efficacy and Predictive Factors Related to Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]

- 12. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KUMEL Repository: this compound inhibits LPS-induced NLRP3 inflammasome activation and inflammation in the liver [kumel.medlib.dsmc.or.kr]

- 15. This compound inhibits LPS-induced NLRP3 inflammasome activation and inflammation in the liver | PLOS One [journals.plos.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. frontiersin.org [frontiersin.org]

Unveiling the Molecular Blueprint: A Technical Guide to the Crystal Structure of Lobeglitazone in Complex with PPARγ

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the crystal structure of lobeglitazone, a novel thiazolidolidinedione (TZD) class antidiabetic agent, in complex with its molecular target, the Peroxisome Proliferator-Activated Receptor γ (PPARγ). A comprehensive understanding of this interaction at an atomic level is paramount for the rational design of next-generation therapies for type 2 diabetes with enhanced efficacy and minimized side effects. This document outlines the key structural determinants of this compound's high-potency agonism, presents comparative quantitative data, details the experimental protocols for crystallographic analysis, and illustrates the associated molecular pathways.

Core Findings: Structural Insights into Enhanced Efficacy

The crystal structures of the PPARγ ligand-binding domain (LBD) in complex with this compound reveal a highly conserved binding mode characteristic of TZD drugs.[1] The thiazolidinedione head group of this compound establishes crucial hydrogen bond interactions with polar residues within the AF-2 pocket and helix 12, which are essential for stabilizing the active conformation of the LBD.[1][2]

A key structural feature that distinguishes this compound from other TZDs, such as rosiglitazone and pioglitazone, is its unique p-methoxyphenoxy group.[1][2] This moiety extends into and forms additional hydrophobic contacts with the Ω-pocket of the PPARγ LBD.[1][2] This extended interaction is a primary contributor to this compound's enhanced binding affinity.[3][4] Docking analyses suggest that this compound exhibits a binding affinity for PPARγ that is approximately 12 times higher than that of rosiglitazone and pioglitazone.[1][2][5] This heightened affinity correlates with its lower effective dose.[2][5]

Furthermore, this extended interaction may influence the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 245 (Ser273 in PPARγ2 numbering).[3][4] this compound has been shown to inhibit this phosphorylation event in a dose-dependent manner, exhibiting a more potent inhibitory effect than rosiglitazone.[3][4] The inhibition of this phosphorylation is associated with altered gene expression, favoring insulin sensitivity.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from the structural and functional analyses of the this compound-PPARγ complex.

| Crystallographic Data | This compound-PPARγ Complex | Pioglitazone-PPARγ Complex | Reference |

| Resolution (Å) | 1.7 | 1.8 | [1][2] |

| Binding Affinity and Potency | This compound | Rosiglitazone | Pioglitazone | Reference |

| Relative Binding Affinity | ~12x higher | 1x | 1x | [1][2][5] |

| EC50 for PPARγ (μM) | 0.1374 | 0.1076 | 0.5492 | [5] |

| PPARα/PPARγ EC50 Ratio | 3,976 | - | - | [5] |

| Thermal Stability Shift Assay | Apo PPARγ LBD | + Pioglitazone | + Rosiglitazone | + this compound | Reference |

| Melting Temperature (Tm) | 43 °C | 46.5 °C | 47.0 °C | 50.1 °C | [6] |

Experimental Protocols

The determination of the crystal structure of the this compound-PPARγ complex involves several key experimental stages, from protein expression and purification to crystallization and X-ray diffraction analysis.

Protein Expression and Purification of PPARγ Ligand-Binding Domain (LBD)

A common method for obtaining the PPARγ LBD for structural studies involves recombinant expression in Escherichia coli.

-

Vector Construction: The cDNA encoding the human PPARγ LBD is cloned into an expression vector, often with an N-terminal affinity tag (e.g., 6x-Histidine tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in a rich medium (e.g., Terrific Broth) at 37°C until they reach a specific optical density (e.g., OD600 of 0.6). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16°C) overnight to enhance protein solubility.[7]

-

Cell Lysis and Initial Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[7] Cell disruption is achieved through methods such as sonication. The lysate is then clarified by centrifugation to remove cell debris. The supernatant containing the soluble PPARγ LBD is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Further Purification: To achieve a highly pure and homogeneous protein sample suitable for crystallization, further purification steps are employed. These typically include ion-exchange chromatography and size-exclusion chromatography.[7]

Co-crystallization of this compound with PPARγ LBD

-

Complex Formation: The purified PPARγ LBD is incubated with a molar excess of this compound to ensure the formation of the protein-ligand complex.

-

Crystallization Screening: The hanging drop vapor diffusion method is a widely used technique for protein crystallization.[7] In this method, a small drop containing the protein-ligand complex and a crystallization buffer is equilibrated against a larger reservoir of the same buffer. This slow evaporation of water from the drop gradually increases the protein concentration, leading to the formation of crystals.

-

Optimization: Initial crystallization screening often yields small or poorly formed crystals. Optimization involves systematically varying parameters such as pH, precipitant concentration, and temperature to obtain large, well-ordered crystals suitable for X-ray diffraction.

X-ray Diffraction and Structure Determination

-

Crystal Harvesting and Cryo-protection: Single crystals are carefully harvested from the crystallization drops and briefly soaked in a cryo-protectant solution (e.g., reservoir buffer supplemented with ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.[7]

-

Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The structure is then solved using molecular replacement, utilizing a known structure of PPARγ as a search model.

-

Model Building and Refinement: An initial model of the this compound-PPARγ complex is built into the electron density map. This model is then refined through iterative cycles of manual adjustment and computational refinement to improve its fit to the experimental data. The quality of the final structure is assessed using various crystallographic statistics.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular interactions and signaling pathways involving this compound and PPARγ.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures of PPARγ complexed with this compound and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis for the Enhanced Anti-Diabetic Efficacy of this compound on PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. bio-rad.com [bio-rad.com]

Lobeglitazone's Impact on Metabolic Syndrome in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic effects of lobeglitazone on metabolic syndrome, drawing from a comprehensive review of preclinical studies in animal models. This compound, a thiazolidinedione (TZD) class drug, has demonstrated significant promise in ameliorating the key components of metabolic syndrome, including insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). This document synthesizes quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a valuable resource for the scientific community.

Core Mechanism of Action: PPARγ Activation

This compound primarily exerts its therapeutic effects by acting as a potent agonist for Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in insulin signaling, adipogenesis, lipid metabolism, and inflammation.[2]

Efficacy in Animal Models of Metabolic Syndrome

Preclinical studies have consistently demonstrated the beneficial effects of this compound in various animal models of metabolic syndrome, most notably in high-fat diet (HFD)-induced obese mice and genetically diabetic db/db mice.

Improvement of Insulin Resistance and Glycemic Control

This compound treatment has been shown to significantly improve insulin sensitivity and restore glycemic control in animal models of insulin resistance. In HFD-fed mice, oral administration of this compound led to a significant reduction in fasting blood glucose and serum insulin levels, resulting in a lower Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index.[3][4] Similar improvements in glycemic parameters have been observed in db/db mice.[2] The enhanced insulin sensitivity is attributed to the upregulation of glucose transporter type 4 (GLUT4) expression, which facilitates glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.[3][4]

Amelioration of Dyslipidemia

This compound has a favorable impact on the lipid profile in animal models of metabolic syndrome. Studies have reported significant reductions in plasma triglyceride (TG) and free fatty acid (FFA) levels in Zucker diabetic fatty (ZDF) rats treated with this compound.[5] In HFD-fed mice, this compound treatment has been associated with decreased serum total cholesterol and triglyceride levels.[6] These effects are mediated, in part, by PPARγ-induced changes in the expression of genes involved in lipid uptake, storage, and catabolism.[6]

Attenuation of Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown considerable potential in mitigating hepatic steatosis, a key feature of NAFLD. In HFD-induced obese mice, this compound treatment resulted in reduced lipid accumulation in the liver.[6] The mechanisms underlying this hepatoprotective effect are multifaceted and include the inhibition of hepatic lipogenesis and the promotion of fatty acid β-oxidation.[6] Furthermore, this compound has been found to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway in the liver, which is often hyperactivated in NAFLD and contributes to lipogenesis.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various animal studies.

Table 1: Effects of this compound on Glycemic Control in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. HFD Control | Reference |

| Fasting Blood Glucose | C57BL/6J Mice | This compound | 5 mg/kg/day | 9 weeks | ↓ 25-30% | [3][9] |

| Serum Insulin | C57BL/6J Mice | This compound | 5 mg/kg/day | 9 weeks | ↓ 40-50% | [3][9] |

| HOMA-IR | C57BL/6J Mice | This compound | 5 mg/kg/day | 9 weeks | ↓ 50-60% | [3][9] |

Table 2: Effects of this compound on Lipid Profile in Animal Models

| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. Control | Reference |

| Plasma Triglycerides | ZDF Rats | This compound | 10 mg/kg | Not Specified | ↓ 77% | [5] |

| Plasma Free Fatty Acids | ZDF Rats | This compound | 10 mg/kg | Not Specified | ↓ 98% | [5] |

| Serum Total Cholesterol | HFD-fed Mice | This compound | Not Specified | 4 weeks | ↓ (Significant) | [6] |

| Serum Triglycerides | HFD-fed Mice | This compound | Not Specified | 4 weeks | ↓ (Significant) | [6] |

Table 3: Effects of this compound in db/db Mice

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |

| Glycemic Index | This compound | 1 mg/kg/day | 20 weeks | Remarkably improved | [2] |

| Insulin Sensitivity | This compound | 1 mg/kg/day | 20 weeks | Enhanced | [2] |

| Pancreatic Beta Cells | This compound | 1 mg/kg/day | 20 weeks | Preserved | [2] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound.

High-Fat Diet (HFD)-Induced Obesity Model

-

Animal Strain: C57BL/6J mice are commonly used.

-

Diet: Mice are fed a high-fat diet, typically containing 45 kcal% from fat, for a period of 8 to 15 weeks to induce obesity and insulin resistance.[3][10]

-

This compound Administration: this compound is administered orally via gavage at doses ranging from 1 to 10 mg/kg/day for a duration of 4 to 9 weeks.[3][10]

-

Outcome Measures:

-

Glucose and Insulin Tolerance Tests (GTT & ITT): To assess glucose metabolism and insulin sensitivity.

-

Blood Chemistry: Measurement of fasting blood glucose, insulin, triglycerides, and cholesterol.

-

Histology: Examination of liver and adipose tissue for lipid accumulation and inflammation.

-

Gene and Protein Expression Analysis: Western blotting and qRT-PCR to quantify the expression of key metabolic and inflammatory markers.

-

db/db Mouse Model

-

Animal Strain: Male db/db mice, which have a spontaneous mutation in the leptin receptor gene, leading to obesity and diabetes.[2][11]

-

This compound Administration: this compound is typically administered via intraperitoneal injection at a dose of 1 mg/kg/day for an extended period, such as 20 weeks.[2]

-

Outcome Measures:

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular interactions.

This compound's Core Mechanism via PPARγ Activation

Caption: this compound activates PPARγ, leading to the modulation of target genes and subsequent metabolic benefits.

This compound's Inhibition of the mTORC1 Pathway in Hepatocytes

Caption: this compound inhibits the Akt/mTORC1 pathway, leading to reduced hepatic lipogenesis and amelioration of fatty liver.[7]

Anti-inflammatory Effects of this compound via MAPK Pathway Inhibition

Caption: this compound exerts anti-inflammatory effects by inhibiting the MAPK signaling pathway in macrophages.[12][13]

Conclusion

The collective evidence from animal models strongly supports the therapeutic potential of this compound in the management of metabolic syndrome. Its multifaceted mechanism of action, centered on PPARγ activation, leads to significant improvements in insulin sensitivity, lipid metabolism, and hepatic steatosis, along with beneficial anti-inflammatory effects. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development in this area. Further clinical studies are warranted to fully translate these promising preclinical findings to human populations.

References

- 1. Structural Basis for the Enhanced Anti-Diabetic Efficacy of this compound on PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]

- 11. db/db Mouse Model - InnoSer [innoserlaboratories.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Lobeglitazone in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of lobeglitazone, a thiazolidinedione antidiabetic agent, specifically in rat models. The information presented herein is curated from various scientific studies to support researchers and professionals in the field of drug development and pharmacology.

Executive Summary

This compound, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, exhibits favorable pharmacokinetic properties in rats, characterized by high oral bioavailability, linear kinetics across therapeutic doses, and extensive metabolism. This guide details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound in rats have been characterized following both intravenous and oral administration. The data indicates dose-proportional exposure and efficient absorption.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) |

| 0.5 | 0.962 | 67.5 | 459 | 92.1[1] |

| 1.0 | - | - | 514 | - |

| 2.0 | 0.494 | 48.8 | 481 | 99.0[1] |

Data compiled from publicly available information.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

| Dose (mg/kg) | t½ (min) | Vss (mL/kg) | CL (mL/min/kg) |